(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
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Overview
Description
The compound (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a synthetic organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and benzaldehyde derivatives.
Condensation Reaction: The key step involves a condensation reaction between 4-ethoxyaniline and a suitable aldehyde to form the Schiff base intermediate.
Cyclization and Amide Formation: The Schiff base undergoes cyclization and subsequent amide formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has shown potential as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial , anti-inflammatory , or anticancer activities .
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism by which (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
- (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
Uniqueness
Compared to similar compounds, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to the presence of the ethoxy group , which can influence its chemical reactivity and biological activity . This structural variation can lead to differences in solubility , stability , and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
(Z)-2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-11-9-15(10-12-17)20-13-18(14(2)22)19(23)21-16-7-5-4-6-8-16/h4-13,22H,3H2,1-2H3,(H,21,23)/b18-14-,20-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOAWEQMEPPBOI-IUIUPVHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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